

Independent Validation of NVP-DFV890: A Comparative Guide to NLRP3 Inflammasome Inhibitors

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Compound of Interest

Compound Name: NVP-DFV890

Cat. No.: B12371032

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NLRP3 inflammasome inhibitor **NVP-DFV890** with other notable alternatives, supported by published experimental data. The information is intended to assist researchers in evaluating the performance and methodologies of these compounds.

Executive Summary

NVP-DFV890 is a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated favorable pharmacokinetic and pharmacodynamic profiles in early-stage clinical trials for a variety of inflammatory conditions. This guide compares the available data for **NVP-DFV890** with two other well-characterized NLRP3 inhibitors: MCC950, a widely used preclinical tool compound, and dapansutride (OLT1177), another clinical-stage inhibitor. While direct head-to-head clinical trials are largely unavailable, this comparison summarizes key findings from independent studies to provide a comprehensive overview.

Data Presentation

The following tables summarize quantitative data from published studies on **NVP-DFV890**, dapansutride, and MCC950.

Table 1: In Vitro/Ex Vivo Potency of NLRP3 Inflammasome Inhibitors

Compound	Assay System	Stimulus	Measured Endpoint	IC50	Reference
NVP-DFV890	Human Whole Blood	LPS	IL-1 β Release	61 ng/mL (90% CI: 50, 70)	[1]
MCC950	Mouse Bone Marrow-Derived Macrophages (BMDMs)	LPS + ATP	IL-1 β Release	~8 nM	[2]
Dapansutrile	Not specified in detail in the provided clinical context	Not specified	Not specified	Not specified	

Table 2: Clinical Efficacy of **NVP-DFV890** and Dapansutrile

Compound	Indication	Study Phase	Comparator	Key Efficacy Endpoint(s)	Outcome	Reference
NVP-DFV890	COVID-19 Pneumonia	Phase IIa	Standard of Care (SoC)	APACHE II Score at Day 14	Did not meet statistical superiority vs. SoC. Numerical improvements in clinical status and SARS-CoV-2 clearance observed.	[3][4]
NVP-DFV890	COVID-19 Pneumonia	Phase IIa	Standard of Care (SoC)	≥1-level improvement in clinical status (9-point ordinal scale) at Day 14	84.3% with NVP-DFV890 + SoC vs. 73.6% with SoC alone.	[4]
NVP-DFV890	COVID-19 Pneumonia	Phase IIa	Standard of Care (SoC)	SARS-CoV-2 Clearance at Day 7	76.4% with NVP-DFV890 + SoC vs. 57.4% with SoC alone.	[4]
Dapansutril	Acute Gout	Phase IIa	Dose-ranging (no	≥50% reduction	Met in 300 mg, 1000	[5]

			placebo)	in target joint pain (VAS) at Day 3	mg, and 2000 mg daily dose cohorts.	
Dapansutril e	Acute Gout	Phase IIa	Dose- ranging (no placebo)	Change in hsCRP and SAA	Dose- dependent reduction in 300 mg, 1000 mg, and 2000 mg cohorts.	[5]

Table 3: Preclinical In Vivo Efficacy of MCC950

Compound	Animal Model	Key Efficacy Endpoint(s)	Outcome	Reference
MCC950	Mouse Model of Rheumatoid Arthritis (Collagen- Induced Arthritis)	Mean Clinical Score	Significantly inhibited the increase in clinical score from day 8 post- immunization.	[2]
MCC950	Mouse Model of Rheumatoid Arthritis (Collagen- Induced Arthritis)	IL-1β levels in synovia	Significantly reduced.	[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human THP-1 Cells

This protocol is a generalized procedure for evaluating NLRP3 inhibitors.

- **Cell Culture and Differentiation:** Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 5×10^4 cells/well and treated with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[\[6\]](#)[\[7\]](#)
- **Priming (Signal 1):** Differentiated THP-1 cells are primed with 1 μ g/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1 β .[\[6\]](#)[\[7\]](#)
- **Inhibitor Treatment:** After priming, the cells are pre-incubated with various concentrations of the test compound (e.g., **NVP-DFV890**) or vehicle control (e.g., DMSO) for 1 hour.[\[6\]](#)
- **Activation (Signal 2):** The NLRP3 inflammasome is then activated by adding a stimulus such as 10 μ M nigericin or 5 mM ATP for 1-2 hours.[\[6\]](#)[\[7\]](#)
- **Endpoint Measurement:** The cell culture supernatant is collected to measure the concentration of secreted IL-1 β using a commercially available ELISA kit. Cell viability can be assessed by measuring lactate dehydrogenase (LDH) release.[\[6\]](#)

Ex Vivo IL-1 β Release Assay in Human Whole Blood (as per NVP-DFV890 First-in-Human Study)

This protocol was utilized to assess the pharmacodynamic effects of **NVP-DFV890**.

- **Blood Collection:** Whole blood is collected from study participants into sodium heparin-containing tubes.[\[8\]](#)
- **Stimulation:** An aliquot of whole blood is stimulated with LPS to induce pro-IL-1 β expression. Following this priming step, ATP is added to activate the NLRP3 inflammasome and trigger the release of mature IL-1 β .[\[8\]](#)[\[9\]](#)

- **Endpoint Measurement:** The concentration of IL-1 β in the plasma is quantified to determine the inhibitory effect of **NVP-DFV890** at various concentrations. The median IC50 and IC90 values are then calculated.[\[1\]](#)

Clinical Trial Protocol for NVP-DFV890 in COVID-19 Pneumonia (NCT04382053)

- **Study Design:** A Phase II, randomized, controlled, open-label, multicenter study.[\[3\]](#)[\[10\]](#)
- **Participants:** Hospitalized patients aged 18-80 years with a confirmed SARS-CoV-2 infection and COVID-19-induced pneumonia.[\[10\]](#)
- **Intervention:** Patients were randomized 1:1 to receive either **NVP-DFV890** (50 mg orally, twice daily) in addition to standard of care (SoC), or SoC alone for 14 days.[\[4\]](#)[\[10\]](#)
- **Primary Endpoint:** The primary outcome was the APACHE II (Acute Physiology and Chronic Health Evaluation II) score at Day 14 or at discharge.[\[3\]](#)[\[4\]](#)
- **Secondary Endpoints:** Key secondary endpoints included changes in clinical status on a 9-point ordinal scale, SARS-CoV-2 clearance, and levels of inflammatory markers such as C-reactive protein (CRP).[\[3\]](#)

Clinical Trial Protocol for Dapansutrile in Acute Gout (Phase IIa)

- **Study Design:** A Phase IIa, open-label, dose-ranging, proof-of-concept trial.[\[5\]](#)[\[11\]](#)
- **Participants:** Adult patients (18-80 years) with a monoarticular gout flare confirmed by the presence of monosodium urate crystals.[\[11\]](#)[\[12\]](#)
- **Intervention:** Four cohorts of patients received daily oral doses of dapansutrile at 100 mg, 300 mg, 1000 mg, or 2000 mg for 8 days.[\[5\]](#)[\[12\]](#)
- **Primary Endpoint:** The co-primary outcomes were the change in patient-reported target joint pain from baseline to day 3 and day 7, assessed using a visual analogue scale (VAS).[\[12\]](#)

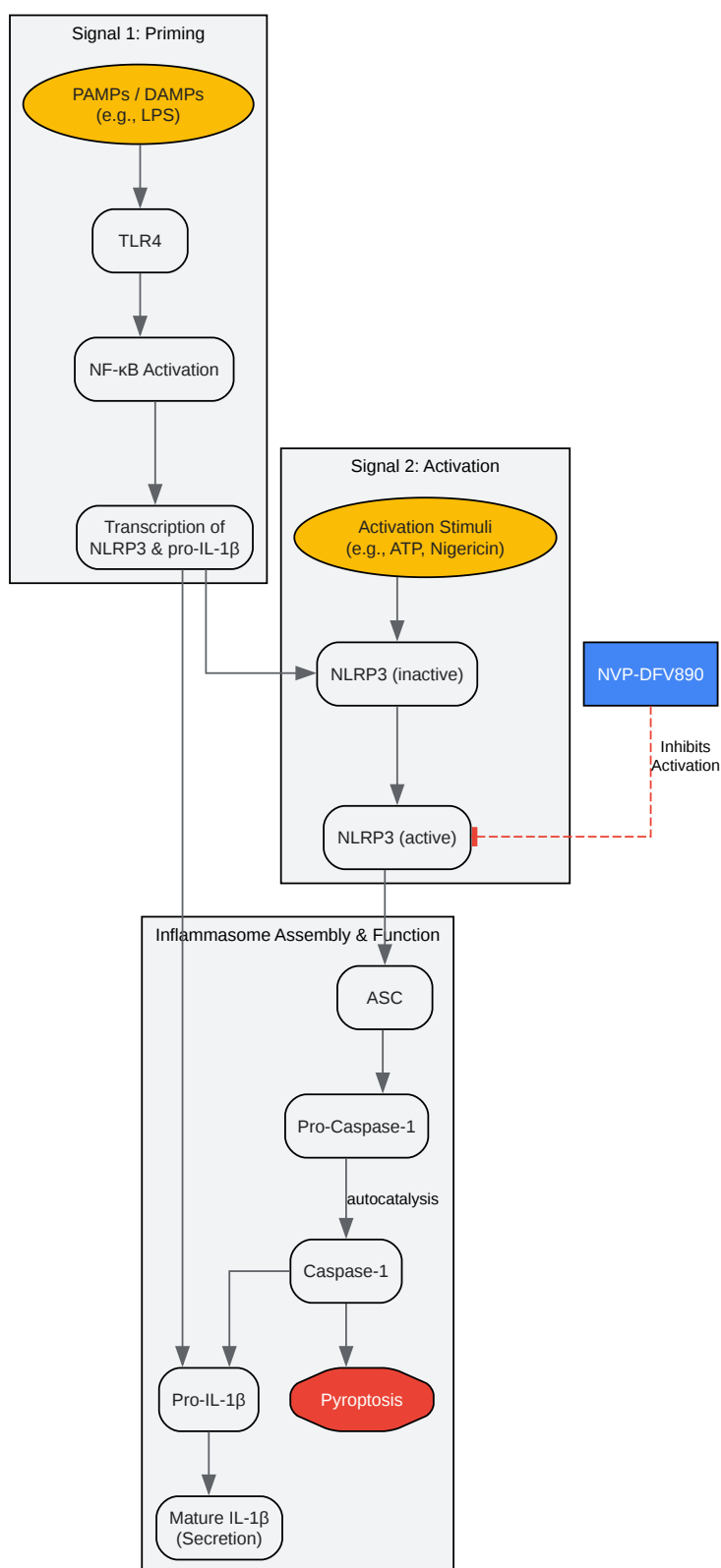
- Secondary Endpoints: Investigator-assessed joint tenderness and swelling, and levels of systemic inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA).[\[5\]](#)

In Vivo Protocol for MCC950 in a Mouse Model of Rheumatoid Arthritis

- Animal Model: Collagen-induced arthritis (CIA) was established in mice, a common model for rheumatoid arthritis.[\[2\]](#)
- Intervention: Once arthritis was established, mice were treated with intraperitoneal injections of MCC950 (10 mg/kg) or a vehicle control every two days for two weeks.[\[2\]](#)
- Efficacy Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw redness and swelling.[\[2\]](#)
- Biomarker Analysis: At the end of the study, synovial tissues were collected to measure the levels of IL-1 β and other inflammatory markers.[\[2\]](#)

Visualizations

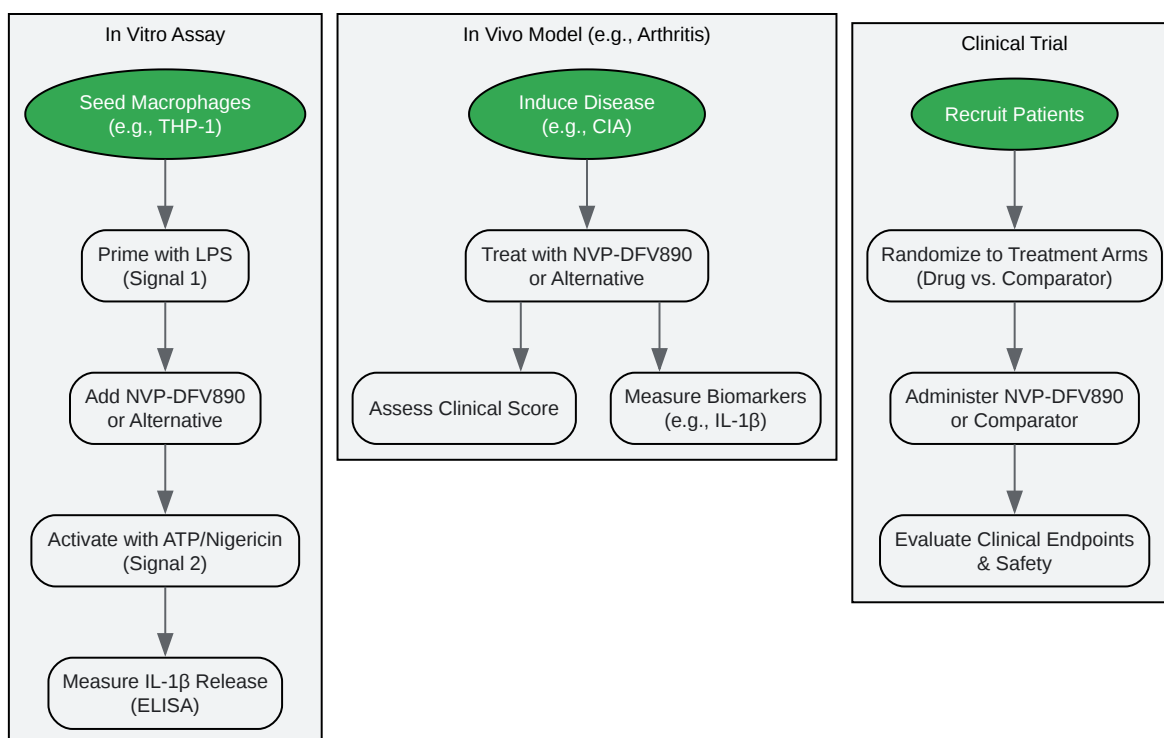
Signaling Pathway



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Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by NVP-DFV890.

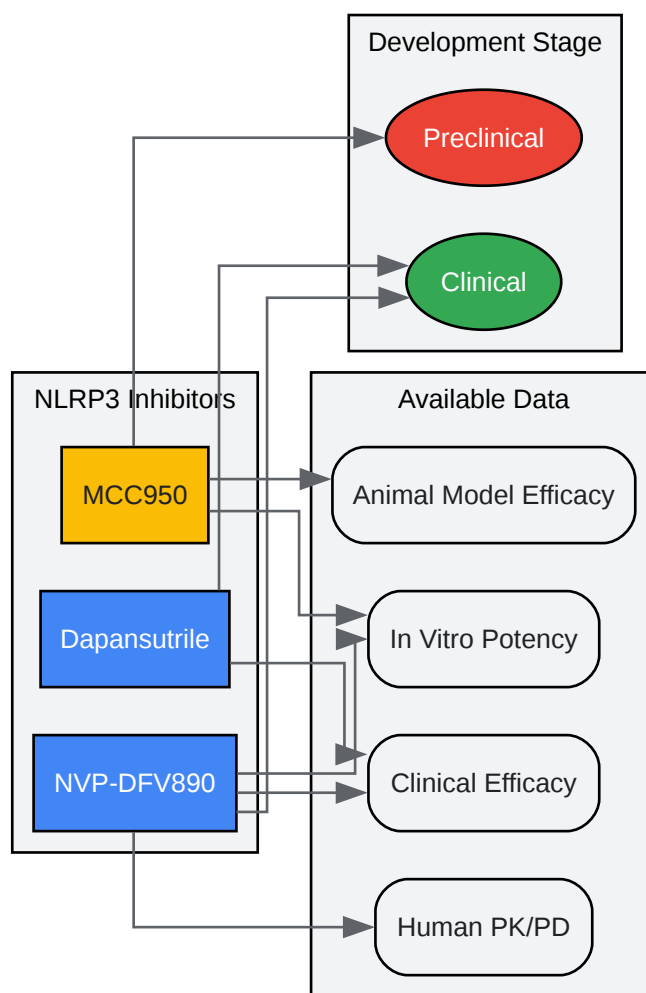
Experimental Workflow



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Caption: Generalized experimental workflows for evaluating NLRP3 inflammasome inhibitors.

Logical Relationship



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Caption: Logical relationship between the compared NLRP3 inhibitors, their development stage, and available data.

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